1,3,7-Trimethoxyxanthone
CAS No.: 3722-54-1
Cat. No.: VC21344584
Molecular Formula: C16H14O5
Molecular Weight: 286.28 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3722-54-1 |
---|---|
Molecular Formula | C16H14O5 |
Molecular Weight | 286.28 g/mol |
IUPAC Name | 1,3,7-trimethoxyxanthen-9-one |
Standard InChI | InChI=1S/C16H14O5/c1-18-9-4-5-12-11(6-9)16(17)15-13(20-3)7-10(19-2)8-14(15)21-12/h4-8H,1-3H3 |
Standard InChI Key | WEMBDZBXWPOBGL-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)OC3=C(C2=O)C(=CC(=C3)OC)OC |
Canonical SMILES | COC1=CC2=C(C=C1)OC3=C(C2=O)C(=CC(=C3)OC)OC |
Chemical Identity and Structure of 1,3,7-Trimethylxanthine
Chemical Nomenclature and Identification
1,3,7-Trimethylxanthine, commonly referred to as caffeine, is a natural alkaloid belonging to the xanthine chemical group. It is also known by several synonyms including guaranine, methyltheobromine, theine, and 7-methyltheophylline . The compound serves as a central nervous system stimulant and has various physiological effects on the human body that have been extensively documented in scientific literature.
The chemical structure contains a xanthine core (a purine base) with three methyl groups attached at positions 1, 3, and 7. This specific arrangement of atoms gives caffeine its unique chemical properties and physiological effects.
Physical and Chemical Properties
1,3,7-Trimethylxanthine presents as soft, white crystals or powder with a slightly bitter taste and no odor . Below is a comprehensive table of its physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | C₈H₁₀N₄O₂ |
Molecular Weight | 194.19 g/mol |
Melting Point | 235-238°C |
Number of Chiral Centers | Zero |
Optical Activity | None |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 3 |
Rotatable Bond Count | 0 |
Topological Polar Surface Area | 58.4 Ų |
XLogP3 | -0.1 |
Half-life in human body | 3-7 hours |
The compound is characterized by its purine-based structure with a double-ring system and contains no chiral centers, resulting in the absence of optical activity . The physical properties indicate a relatively polar molecule that is moderately soluble in water.
Biological Activity and Pharmacology
Pharmacological Effects
1,3,7-Trimethylxanthine exerts its primary effects as a central nervous system stimulant. It increases alertness, produces agitation, and also has notable effects on smooth muscle relaxation . As a stimulant, it affects multiple body systems including the central nervous, cardiac, and respiratory systems. It also functions as a diuretic and can delay the onset of fatigue .
The compound belongs to several drug classes including:
-
Stimulant
-
Adenosinergic
-
Eugeroic
-
Nootropic
-
Anxiogenic
-
Analeptic
-
Phosphodiesterase inhibitor
Anti-inflammatory Properties
Recent research has demonstrated significant anti-inflammatory activity of 1,3,7-Trimethylxanthine. In a study published in 2021, researchers found that caffeine possesses anti-infectious potential and ameliorated infection-derived inflammation following experimental infection with Listeria monocytogenes in Swiss mice . This suggests potential therapeutic applications beyond its well-known stimulant properties, particularly in conditions characterized by excessive inflammatory responses.
Pharmacokinetics
The pharmacokinetic profile of 1,3,7-Trimethylxanthine includes:
Parameter | Value |
---|---|
Bioavailability | 99% |
Protein binding | 10-36% |
Metabolism | Primary: CYP1A2; Minor: CYP2E1, CYP3A4, CYP2C8, CYP2C9 |
Major metabolites | Paraxanthine (84%), Theobromine (12%), Theophylline (4%) |
Onset of action | 45 minutes-1 hour |
Elimination half-life | Adults: 3-7 hours; Infants (full term): 8 hours; Infants (premature): 100 hours |
Duration of action | 3-4 hours |
Excretion | Urine (100%) |
The compound is extensively metabolized in the liver, with 1,3,7-Trimethyluric acid and 7-Methylxanthine reported as minor metabolites .
Comparison with Related Xanthine Compounds
Structural and Functional Relationships
1,3,7-Trimethylxanthine belongs to a family of xanthine derivatives that includes theophylline (1,3-dimethylxanthine) and theobromine (3,7-dimethylxanthine). These compounds differ only by the presence or absence of methyl groups at specific positions in the xanthine structure .
Compound | Chemical Name | Sources | Primary Effects |
---|---|---|---|
Caffeine | 1,3,7-trimethylxanthine | Coffee, tea, cola nuts, mate, guarana | CNS stimulant, cardiac muscle stimulant, respiratory system stimulant, diuretic, delays fatigue |
Theophylline | 1,3-dimethylxanthine | Tea | Cardiac stimulant, smooth muscle relaxant, diuretic, vasodilator |
Theobromine | 3,7-dimethylxanthine | Cocoa bean, cola nuts, tea | Diuretic, smooth muscle relaxant, cardiac stimulant, vasodilator |
All these compounds are structurally similar and can be oxidized to uric acid and other methyluric acids, which also share similar chemical structures .
Natural Sources and Concentration
Dietary Sources
1,3,7-Trimethylxanthine is found naturally in various plant materials including coffee beans, tea leaves, cola nuts, mate, and guarana . The concentration varies significantly depending on the source and preparation method.
Caffeine Content in Common Beverages
The following table presents the caffeine content in various beverages:
Beverage | Serving Size | Caffeine Content (mg) |
---|---|---|
Tea | 150 ml | 2-5 |
Hot Cocoa | 150 ml | 1-8 |
Chocolate Milk | 225 ml | 2-7 |
Jolt Cola | 12 oz | 71 |
Josta | 12 oz | 58 |
Mountain Dew | 12 oz | 54 |
Kick Citrus | 12 oz | 54 |
Mello Yellow | 12 oz | 53 |
Surge | 12 oz | 51 |
Tab | 12 oz | 47 |
Diet Coca Cola | 12 oz | 46 |
Coca Cola | 12 oz | 46 |
Dr. Pepper | 12 oz | 41 |
Mr. Pibb | 12 oz | 40 |
Pepsi Cola | 12 oz | 38 |
Aspen | 12 oz | 36 |
Canada Dry Cola | 12 oz | 30 |
RC Cola | 12 oz | 18 |
This data illustrates the wide range of caffeine concentrations in common beverages, with energy drinks and specialty coffees typically containing the highest amounts .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume